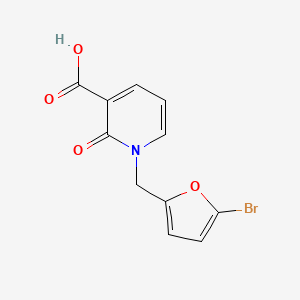
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
描述
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO4 and its molecular weight is 298.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving functionalized pyridines and bromofuran derivatives. The synthesis typically involves the condensation of 5-bromofuran derivatives with dihydropyridine carboxylic acids under controlled conditions to yield the target compound with high purity and yield.
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of this compound against various cancer cell lines. Notably, it has shown significant inhibition percentages in the following cell lines:
| Cell Line | Cancer Type | Inhibition Percentage |
|---|---|---|
| U251 | Human glioblastoma | >50% |
| PC-3 | Human prostatic adenocarcinoma | >50% |
| K-562 | Human chronic myelogenous leukemia | >50% |
| HCT-15 | Human colorectal adenocarcinoma | >50% |
| MCF-7 | Human mammary adenocarcinoma | >50% |
| SKLU-1 | Human lung adenocarcinoma | >50% |
The cytotoxic effects were assessed using the sulforhodamine B (SRB) assay, which measures cell growth inhibition. Compounds with over 50% inhibition in HCT-15 were further evaluated for selectivity against normal cells, revealing some compounds that exhibited toxicity towards normal cell lines (COS7) were excluded from further studies .
The mechanism through which this compound exerts its anticancer effects is believed to involve interaction with PARP-1 (Poly (ADP-ribose) polymerase 1), a protein associated with DNA repair mechanisms.
Docking studies indicated that this compound exhibits high affinity for the PARP-1 protein, with binding energies as low as -10.6 kcal/mol. The interactions include:
- Hydrogen bonds with amino acids such as Asp105 and Arg217.
- π–π interactions with Tyr246.
These interactions suggest that the compound stabilizes its binding through both polar and non-polar contacts, contributing to its cytotoxic effect .
Case Studies
A recent study conducted on a series of related compounds demonstrated that modifications to the structure can enhance or diminish biological activity. For instance, variations in substituents on the dihydropyridine ring significantly impacted the nucleophilicity and overall reactivity of the compounds, correlating with their anticancer efficacy .
属性
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTDHUUIJHNBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















